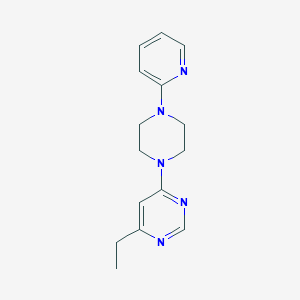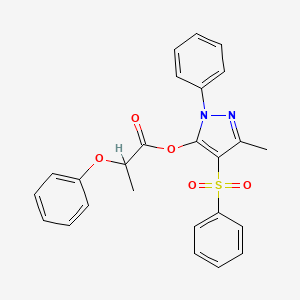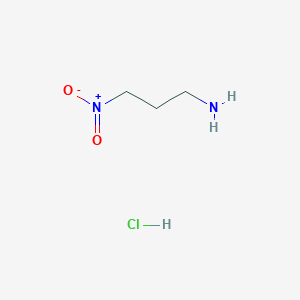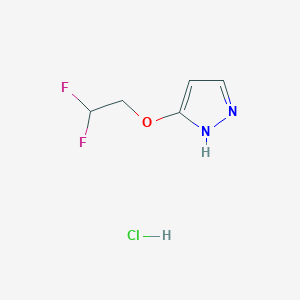
4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . It is a metabolite of buspirone .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using spectroscopic methods and some physicochemical properties of new compounds were predicted using Molinspiration and MolSoft programs . Single crystals were developed for some compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties . This led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a refractive index n20/D 1.587 (lit.), boiling point 277 °C (lit.), and density 1.158 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Pharmacological Properties
A series of new 4-piperazinopyrimidines were synthesized, displaying a profile that includes antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, highlighting the chemical series' potential for clinical investigations, especially in antiemetic activity (Mattioda et al., 1975).
Antiproliferative Activity Against Cancer Cell Lines
A study on the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives evaluated their antiproliferative effect against four human cancer cell lines. Among these, some compounds showed significant activity, indicating potential as anticancer agents (Mallesha et al., 2012).
Antibacterial Activity
The preparation and evaluation of 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids and their derivatives demonstrated significant antibacterial activity, especially against gram-negative bacteria, indicating their potential as antibacterial agents (Matsumoto & Minami, 1975).
5-HT7 Receptor Antagonists
Research on piperazin-1-yl substituted unfused heterobiaryls aimed at elucidating structural features affecting the 5-HT7 binding affinity of this class of compounds. It was found that certain structural modifications could significantly increase binding affinity, suggesting their utility in neurological or psychiatric therapeutic applications (Strekowski et al., 2016).
Supramolecular Complexes
A study on the supramolecular complexes of sulfadiazine and pyridines highlighted the ability of pyridines to disrupt hydrogen-bonded dimers within sulfa drug crystals, providing insights into co-crystal and salt formation which could be relevant for drug formulation and design (Elacqua et al., 2013).
Mechanism of Action
Target of Action
Similar compounds such as pyrimidine derivatives have been shown to interact with multiple receptors , and triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that pyrimidinylpiperazine, a class of compounds to which this compound belongs, can act as an antagonist of the α2-adrenergic receptor . This suggests that 4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine might interact with various enzymes, proteins, and other biomolecules in the body.
Cellular Effects
Related compounds have shown significant activity against Mycobacterium tuberculosis H37Ra , suggesting that this compound might also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that pyrimidinylpiperazine derivatives can act as an antagonist of the α2-adrenergic receptor . This suggests that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
4-ethyl-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-2-13-11-15(18-12-17-13)20-9-7-19(8-10-20)14-5-3-4-6-16-14/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAMYCJBNAXNHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2374442.png)

![6-Methyl-3-[2-oxo-2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2374446.png)


![N-(2-chlorobenzyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2374452.png)


![3-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2374458.png)
![5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
